![molecular formula C21H22FN3O2S B2501252 N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine CAS No. 422532-90-9](/img/structure/B2501252.png)

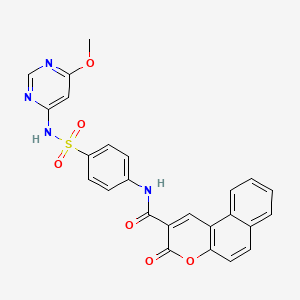

N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.

科学的研究の応用

Antibacterial Applications

A study focused on the synthesis and evaluation of new quinazoline derivatives for their antibacterial properties. The research synthesized 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, demonstrating a simple procedure with high conversion rates and short reaction times. The compound showed significant activity against bacterial strains, highlighting its potential as an antibacterial agent (Geesi, 2020).

Antitumor Activities

Quinazoline derivatives have been explored for their antitumor activities. One study synthesized novel regioisomeric hybrids of quinazoline/benzimidazole and tested them against a panel of 60 tumor cell lines. Compounds showed significant inhibition for cancer cells, with notable activity against leukemia, colon, melanoma, renal, and breast cancer cell lines (Sharma, Luxami, & Paul, 2013).

Anti-inflammatory and Analgesic Properties

Research on quinazoline derivatives also extends to anti-inflammatory and analgesic applications. A series of novel 3-(6-substituted-1,3-benzothiazole-2-yl)-2-[{(4-substituted phenyl)amino}methyl]quinazolines-4(3H)-ones were synthesized and investigated for their anti-inflammatory and antibacterial activity, showing promising results in this domain (Srivastav, Salahuddin, & Shantakumar, 2009).

Antiviral Research

Novel 3-sulphonamido-quinazolin-4(3H)-One Derivatives were synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses. The research found that certain compounds exhibited significant antiviral activity, demonstrating the potential of quinazoline derivatives in antiviral research (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Fluorescent Sensors

Quinazoline derivatives have been employed in the development of fluorescent sensors for detecting amine vapors, highlighting their utility in environmental and health-related applications. A study utilized the aggregation-induced emission (AIE) properties of 2-(2-hydroxyphenyl)quinazolin-4(3H)-one (HPQ) derivatives for the light-up detection of amine vapors, showcasing an innovative approach to sensing technology (Gao, Li, Lin, Geng, Ling, Wang, Qin, & Tang, 2016).

作用機序

Target of Action

Compounds like this often target enzymes or receptors in the body. The specific targets would depend on the structure of the compound and its chemical properties. For example, compounds containing a quinazoline ring are often used in cancer treatment and target epidermal growth factor receptors .

特性

IUPAC Name |

N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2S/c1-2-3-8-23-20-17-6-4-5-7-18(17)24-21(25-20)28-12-15-10-16(22)9-14-11-26-13-27-19(14)15/h4-7,9-10H,2-3,8,11-13H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAHMOCNTBJJJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=CC4=C3OCOC4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501171.png)

![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide](/img/structure/B2501173.png)

![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)

![N-cyclopentyl-4-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2501181.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2501185.png)